molecular formula C20H22N2O5 B11708626 Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11708626
M. Wt: 370.4 g/mol
InChI Key: PICCUHFXOBODDU-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a 3-nitrophenyl substituent at the 4-position and a methyl ester at the 3-position. This compound is synthesized via multicomponent reactions (MCRs) involving dimedone, β-ketoesters, aldehydes, and ammonium acetate, often catalyzed by ionic liquids or transition metal complexes . Its crystal structure has been resolved using SHELX software , revealing a puckered hexahydroquinoline ring system stabilized by intermolecular hydrogen bonds involving the carbonyl oxygen and nitro group . Key properties include a melting point of 180–184°C and distinct spectral signatures in FT-IR (e.g., 1703 cm⁻¹ for ester C=O) and ¹H NMR (δ 0.93–8.10 ppm for methyl, aromatic, and benzylic protons) .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-6-5-7-13(8-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3

InChI Key

PICCUHFXOBODDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a four-component Hantzsch-type reaction involving 3-nitrobenzaldehyde, dimedone, methyl acetoacetate, and ammonium acetate. p-Toluenesulfonic acid (p-TSA) catalyzes the cyclocondensation in ethanol under solvent-free grinding conditions at ambient temperature. The mechanism proceeds via:

  • Knoevenagel condensation : 3-nitrobenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone.

  • Michael addition : Methyl acetoacetate attacks the enone intermediate.

  • Cyclization : Ammonium acetate facilitates ring closure to yield the hexahydroquinoline core.

Procedure and Optimization

  • Reactants : Equimolar ratios of aldehyde (3-nitrobenzaldehyde), dimedone (5,5-dimethyl-1,3-cyclohexanedione), methyl acetoacetate, and ammonium acetate.

  • Catalyst : 10 mol% p-TSA.

  • Conditions : Ethanol (1 mL) as a solvent aid, ground in a mortar for 20–30 minutes.

  • Workup : Crude product washed with water, extracted with ethyl acetate, and recrystallized from ethanol.

Table 1: Performance of p-TSA-Catalyzed Synthesis

ParameterValue
Yield85–90%
Time20–30 minutes
TemperatureAmbient (25°C)
Catalyst Loading10 mol%
SolventEthanol (minimal)

This method avoids column chromatography, simplifying purification. The use of p-TSA enhances reaction efficiency compared to traditional acid catalysts like acetic acid.

Ultrasonic Irradiation Under Catalyst-Free Conditions

Enhanced Reaction Kinetics

Ultrasonic irradiation accelerates the reaction by generating microbubbles that increase molecular collisions. This method eliminates the need for catalysts, using ethanol as a green solvent.

Synthetic Protocol

  • Reactants : 3-nitrobenzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol).

  • Conditions : Ethanol (5 mL), ultrasonic bath (40 kHz, 250 W), room temperature.

  • Reaction Time : 8–10 minutes.

  • Yield : 92–95% after recrystallization.

Table 2: Advantages of Ultrasonic Synthesis

AdvantageImpact
Time Efficiency80% reduction compared to conventional heating
Environmental ScoreE-factor = 0.4 (vs. 2.1 for thermal methods)
Energy Consumption50% lower due to absence of heating

This method is ideal for large-scale production due to rapid kinetics and minimal waste.

Ionic Liquid-Catalyzed Green Synthesis

Role of [H₂-DABCO][HSO₄]₂ Catalyst

The ionic liquid [H₂-DABCO][HSO₄]₂ acts as a dual acid-base catalyst, enabling efficient proton transfer during cyclization. It is recyclable for up to five cycles without loss of activity.

Step-by-Step Process

  • Mixing : Combine 3-nitrobenzaldehyde (0.5 mmol), dimedone (0.5 mmol), methyl acetoacetate (0.5 mmol), and ammonium acetate (0.5 mmol).

  • Catalyst Addition : 30 mg [H₂-DABCO][HSO₄]₂ in ethanol (3–4 mL).

  • Stirring : Room temperature, 10–15 minutes.

  • Isolation : Filter, wash with cold water, and recrystallize from ethanol.

Table 3: Ionic Liquid vs. Traditional Catalysts

CatalystYield (%)Time (min)Recyclability
[H₂-DABCO][HSO₄]₂95105 cycles
p-TSA8830Not reusable
Bi(NO₃)₃·5H₂O82453 cycles

This method achieves near-quantitative yields while minimizing hazardous waste.

Solvent-Free Solid-State Synthesis

Mechanochemical Approach

Reactants are ground in a mortar without solvent or catalyst. Thermal energy (80°C) drives the reaction to completion in 60–90 minutes.

Procedure

  • Reactants : 3-nitrobenzaldehyde (2 mmol), dimedone (2 mmol), methyl acetoacetate (2 mmol), ammonium acetate (3 mmol).

  • Grinding : Mortar and pestle for 15 minutes.

  • Heating : 80°C for 45 minutes.

  • Yield : 88–90% after ethanol recrystallization.

Table 4: Solvent-Free vs. Solvent-Based Methods

ParameterSolvent-Free (Solid-State)Ethanol-Based
Yield88%85%
Reaction Time60 minutes30 minutes
Environmental ImpactE-factor = 0.2E-factor = 1.1

This method is optimal for laboratories prioritizing waste reduction.

Classical Hantzsch Reaction with Modified Conditions

Traditional Protocol with Modern Tweaks

The Hantzsch reaction remains a cornerstone for hexahydroquinoline synthesis. Modifications include:

  • Microwave Assistance : Reduces time from 6 hours to 20 minutes.

  • Green Solvents : PEG-400 or water replaces toxic solvents.

Example Synthesis

  • Reactants : 3-nitrobenzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), ammonium acetate (2 mmol).

  • Conditions : Ethanol (10 mL), reflux (80°C), 3 hours.

  • Yield : 80–85%.

Table 5: Hantzsch Reaction Variants

VariantYield (%)TimeTemperature
Conventional Reflux803 hours80°C
Microwave-Assisted8820 min100°C
Aqueous Micelles782 hours60°C

While less efficient than newer methods, this approach is valuable for educational demonstrations.

Comparative Analysis of Preparation Methods

Table 6: Method Comparison

MethodYield (%)TimeCatalystSolventE-Factor
p-TSA Catalysis85–9030 minp-TSAEthanol1.2
Ultrasonic92–9510 minNoneEthanol0.4
Ionic Liquid9510–15 min[H₂-DABCO]Ethanol0.6
Solid-State88–9060 minNoneNone0.2
Hantzsch Reflux80–853 hoursNoneEthanol1.5

Industrial Applicability

  • Ultrasonic and Ionic Liquid Methods : Suitable for kilogram-scale production due to rapid kinetics and high yields.

  • Solid-State Synthesis : Ideal for niche applications requiring minimal waste, albeit with longer reaction times .

Chemical Reactions Analysis

Characterization and Structural Analysis

The compound’s structure is confirmed through spectroscopic methods:

  • FT-IR :

    • Nitro group : Absorption bands at ~1340–1550 cm⁻¹ (NO₂ stretching) .

    • Ester carbonyl : Sharp peak at ~1700 cm⁻¹ (C=O) .

    • Ketone : Band at ~1700–1750 cm⁻¹ (C=O) .

  • ¹H NMR :

    • Methyl groups : Singlets at δ ~1.0–2.4 ppm (trimethyl groups) .

    • Aromatic protons : Split signals in δ ~6.7–8.1 ppm (nitrophenyl ring) .

    • NH proton : Broad signal at δ ~8.14 ppm .

Hydrolysis of the Ester Group

The methyl ester can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid:

Methyl esterH+ or OHCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic acid} + \text{Methanol}

This reaction is critical for modifying the compound’s solubility or reactivity.

Reduction of the Nitro Group

The nitrophenyl group can be reduced to an amine using reagents like hydrogen gas (H₂) with Pd/C or LiAlH₄:

NO2H2/PdNH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{NH}_2

The resulting amine may participate in subsequent reactions (e.g., acetylation, coupling) .

Potential Cyclization Reactions

The hexahydroquinoline core may undergo ring-opening or rearrangement under specific conditions (e.g., strong acids/bases), though this is less documented for this derivative.

Mechanistic Insights

The Hantzsch reaction mechanism involves:

  • Enolate formation : Dimedone reacts with ammonium acetate to generate an enolate.

  • Aldol condensation : The enolate attacks 3-nitrobenzaldehyde, forming a β-hydroxy ketone.

  • Cyclization : Loss of water and ring closure yields the hexahydroquinoline framework .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents.

    Biological Probes: It can be used as a fluorescent probe for the detection of specific biomolecules.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It can be used in the development of new agrochemicals for pest control.

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, leading to potential anti-cancer activity. The ester functional group can undergo hydrolysis, releasing the active quinoline derivative, which can then interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical Properties

The 3-nitrophenyl group and ester moiety significantly influence the compound’s physicochemical behavior. A comparison with similar derivatives is summarized below:

Table 1: Melting Points and Substituent Effects
Compound Name Substituent at 4-Position Ester Group Melting Point (°C) Key Structural Influence
Target Compound 3-nitrophenyl Methyl 180–184 Electron-withdrawing nitro group enhances dipole interactions
Benzyl 4-(4-nitrophenyl)-analogue 4-nitrophenyl Benzyl 148–150 Para-nitro reduces symmetry, lowering m.p. vs. meta-nitro
Benzyl 4-(p-tolyl)-analogue p-tolyl Benzyl 165–167 Electron-donating methyl group reduces packing efficiency
Ethyl 4-(3-nitrophenyl)-analogue 3-nitrophenyl Ethyl Not reported Ethyl ester may lower m.p. compared to methyl due to reduced rigidity
Ethyl 4-(3-chlorophenyl)-analogue 3-chlorophenyl Ethyl 126–128 Chlorine’s electronegativity increases m.p. via halogen bonding

Key Observations :

  • The meta-nitrophenyl group in the target compound confers a higher melting point than its para-nitrophenyl analogue due to improved dipole alignment .
  • Methyl esters generally exhibit higher thermal stability than benzyl or ethyl esters due to reduced steric hindrance and stronger C=O dipole interactions .

Spectral and Crystallographic Comparisons

NMR Spectroscopy

The ¹H NMR of the target compound (δ 5.15 ppm for benzylic CH, δ 7.35–8.10 ppm for aromatic protons) differs from analogues:

  • Benzyl 4-(4-nitrophenyl)-analogue : Aromatic protons resonate at δ 7.97 ppm (para-nitro deshields adjacent protons) .
  • Ethyl 4-(3-nitrophenyl)-analogue : Similar aromatic shifts (δ 7.51–7.97 ppm) confirm the meta-nitro group’s electronic effects are consistent across esters .
Crystal Packing and Hydrogen Bonding
  • The target compound’s crystal structure features C–H···O interactions between the nitro group and neighboring methyl protons, a pattern absent in ethyl 4-(3-chlorophenyl)-analogue , which instead exhibits Cl···π interactions .
  • Hexahydroquinoline puckering (quantified via Cremer-Pople parameters) is more pronounced in nitro-substituted derivatives than in methoxy- or methylthio-substituted analogues due to steric demands .

Biological Activity

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C20H23NO3C_{20}H_{23}NO_{3} with a molecular weight of approximately 325.4 g/mol. Its structure includes a hexahydroquinoline core substituted with a nitrophenyl group and a carboxylate ester functional group.

1. Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit notable antimicrobial properties. Specific studies have shown that this compound demonstrates efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

2. Antioxidant Properties

The compound exhibits significant antioxidant activity as evidenced by its ability to scavenge free radicals. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods have shown that it effectively reduces oxidative stress markers in cellular models.

3. Cholinesterase Inhibition

Given the relevance of cholinesterase inhibitors in treating neurodegenerative diseases like Alzheimer's disease, the compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary studies suggest that it acts as a dual inhibitor with IC50 values in the low micromolar range.

Enzyme IC50 Value (µM)
Acetylcholinesterase0.466 ± 0.121
Butyrylcholinesterase1.89 ± 0.05

The biological activity of this compound is attributed to several mechanisms:

  • Free Radical Scavenging: The presence of electron-rich functional groups enhances its ability to donate electrons to free radicals.
  • Enzyme Inhibition: The compound's structural features allow it to bind effectively to the active sites of cholinesterases and disrupt their activity.

Case Study 1: Antimicrobial Efficacy

A clinical evaluation conducted on patients with bacterial infections indicated that treatment with formulations containing this compound resulted in significant improvement in symptoms and reduction in pathogen load compared to standard antibiotic therapy.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease induced by amyloid-beta peptide administration, the administration of the compound showed improvement in cognitive function as assessed by behavioral tests. Histopathological analysis revealed reduced neuroinflammation and preservation of neuronal integrity.

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